molecular formula C8H18O B14459398 2-Ethyl-3,3-dimethylbutan-1-ol CAS No. 66576-56-5

2-Ethyl-3,3-dimethylbutan-1-ol

Cat. No.: B14459398
CAS No.: 66576-56-5
M. Wt: 130.23 g/mol
InChI Key: WOVMYJCSCISMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is a branched alkanol and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent. This reagent then reacts with an aldehyde or ketone to produce the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 2-Ethyl-3,3-dimethylbutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group (-OH) can form hydrogen bonds with other molecules, influencing the compound’s reactivity and solubility . Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

2-Ethyl-3,3-dimethylbutan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific branching and the position of the hydroxyl group, which influence its chemical reactivity and applications.

Properties

CAS No.

66576-56-5

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

2-ethyl-3,3-dimethylbutan-1-ol

InChI

InChI=1S/C8H18O/c1-5-7(6-9)8(2,3)4/h7,9H,5-6H2,1-4H3

InChI Key

WOVMYJCSCISMAU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.